molecular formula C17H17FN2O3 B6105455 N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide

N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide

Cat. No. B6105455
M. Wt: 316.33 g/mol
InChI Key: MCWDMWZPKHADAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide, commonly known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 belongs to the class of curcumin analogs, which are compounds that are structurally similar to curcumin, a natural compound found in turmeric. In

Mechanism of Action

EF24 exerts its effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of NF-κB activation, which leads to reduced inflammation and cancer cell growth. EF24 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, EF24 has been found to modulate the activity of various enzymes and signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
EF24 has been found to have a variety of biochemical and physiological effects. Studies have shown that EF24 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. EF24 has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Additionally, EF24 has been shown to protect neurons from oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield and purity, making it suitable for further research and development. Additionally, EF24 has been extensively studied in vitro and in vivo, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, one limitation of EF24 is that its bioavailability is relatively low, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on EF24. One area of interest is the development of EF24 analogs with improved bioavailability and potency. Another area of interest is the investigation of EF24's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dose and administration route for EF24 in vivo, as well as its potential side effects. Overall, EF24 shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.

Synthesis Methods

EF24 can be synthesized using a multistep process that involves the reaction of 3-fluoro-4-nitrobenzoic acid with 2-ethoxyaniline, followed by reduction and acylation. The final product is obtained in good yield and purity, making it suitable for further research and development.

Scientific Research Applications

EF24 has been the subject of extensive research due to its potential therapeutic properties. Studies have shown that EF24 has anti-inflammatory, anti-cancer, and neuroprotective effects. EF24 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, EF24 has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. EF24 has also been found to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-23-15-9-4-3-8-14(15)20-16(21)11-19-17(22)12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWDMWZPKHADAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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